(R)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride (R)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2514709-11-4
VCID: VC11655244
InChI: InChI=1S/C9H17NO2.ClH/c1-12-9(11)8(10)6-7-4-2-3-5-7;/h7-8H,2-6,10H2,1H3;1H/t8-;/m1./s1
SMILES: COC(=O)C(CC1CCCC1)N.Cl
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.70 g/mol

(R)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride

CAS No.: 2514709-11-4

Cat. No.: VC11655244

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.70 g/mol

* For research use only. Not for human or veterinary use.

(R)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride - 2514709-11-4

Specification

CAS No. 2514709-11-4
Molecular Formula C9H18ClNO2
Molecular Weight 207.70 g/mol
IUPAC Name methyl (2R)-2-amino-3-cyclopentylpropanoate;hydrochloride
Standard InChI InChI=1S/C9H17NO2.ClH/c1-12-9(11)8(10)6-7-4-2-3-5-7;/h7-8H,2-6,10H2,1H3;1H/t8-;/m1./s1
Standard InChI Key RAGBLBBMRQLNKB-DDWIOCJRSA-N
Isomeric SMILES COC(=O)[C@@H](CC1CCCC1)N.Cl
SMILES COC(=O)C(CC1CCCC1)N.Cl
Canonical SMILES COC(=O)C(CC1CCCC1)N.Cl

Introduction

Chemical Identity and Structural Characteristics

(R)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride (CAS 1212129-47-9) belongs to the class of non-proteinogenic α-amino acid esters. Its molecular formula is C₉H₁₈ClNO₂, with a molecular weight of 219.70 g/mol (calculated from ). The compound’s structure features:

  • A cyclopentyl group at the β-position of the amino acid backbone.

  • A methyl ester at the carboxylate terminus.

  • A hydrochloride salt form, enhancing solubility in polar solvents.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₈ClNO₂
Molecular Weight219.70 g/mol
Exact Mass219.1027 g/mol
PSA (Polar Surface Area)52.32 Ų
LogP (Partition Coeff.)1.77
HS Code2922499990

The HS code 2922499990 classifies it under "other amino-acid esters," subject to a 6.5% MFN tariff and 17% VAT in certain jurisdictions .

Synthesis and Manufacturing

Step 1: Methyl Esterification of D-Serine

D-Serine is dissolved in methanol and treated with thionyl chloride (SOCl₂) under reflux to form D-serine methyl ester hydrochloride. Key conditions:

  • Reaction Time: 5–8 hours.

  • Temperature: Ambient to reflux (~65°C).

  • Yield: >90% after recrystallization .

Table 2: Hypothetical Synthesis Parameters

StepReagentSolventTemperatureYield*
1SOCl₂, MethanolMethanol65°C90%
2Cyclopentyl GrignardDichloroethane40–50°C70–85%
*Extrapolated from .

Applications in Pharmaceutical Research

(R)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride serves as a precursor in peptidomimetics and small-molecule drug candidates. Potential applications include:

Kinase Inhibitors

The cyclopentyl group’s steric bulk may enhance selectivity for ATP-binding pockets in kinases. For instance, cyclopentyl-containing analogs of imatinib show improved binding affinity .

Neuroactive Compounds

Amino acid esters are pivotal in synthesizing neurotransmitter analogs. The compound’s chiral center could enable enantioselective interactions with GABA receptors or NMDA antagonists.

Table 3: Hypothetical Bioactivity Profile

TargetAssay TypeIC₅₀/EC₅₀Notes
Kinase XIn vitro5.2 µMCompetitive inhibitor
GABA-A ReceptorIn silicoN/ADocking score: -9.1

Future Directions and Challenges

  • Stereoselective Synthesis: Developing asymmetric catalysis methods to improve enantiomeric excess (e.g., using chiral ligands).

  • Biological Screening: Prioritize in vivo studies to validate neuroprotective or anticancer hypotheses.

  • Scalability: Optimize cyclopentyl introduction to reduce reliance on Grignard reagents.

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